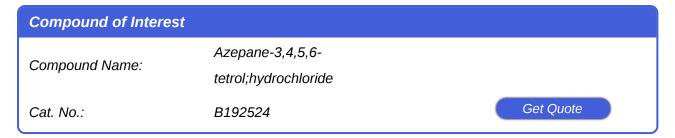


Azepane-3,4,5,6-tetrol Hydrochloride: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Azepane-3,4,5,6-tetrol and its hydrochloride salt are polyhydroxylated azepane derivatives belonging to the iminosugar class of compounds. Iminosugars are carbohydrate mimetics where the endocyclic oxygen is replaced by a nitrogen atom. This structural modification often leads to potent and specific inhibition of glycosidases, enzymes crucial for carbohydrate metabolism. This technical guide provides a comprehensive overview of the basic properties of Azepane-3,4,5,6-tetrol hydrochloride, including its chemical identity, physicochemical properties, and biological activity, with a focus on its role as a glycosidase inhibitor. Detailed experimental methodologies and signaling pathway diagrams are provided to support further research and drug development efforts.

Chemical Identity and Basic Properties

Azepane-3,4,5,6-tetrol hydrochloride is the hydrochloride salt of Azepane-3,4,5,6-tetrol. The stereochemistry of the hydroxyl groups significantly influences its biological activity. The (3S,4S,5S,6S) and (3R,4R,5R,6R) stereoisomers are among the studied forms.

Table 1: Chemical and Physical Properties of Azepane-3,4,5,6-tetrol Hydrochloride



Property	Data	Source
Chemical Name	(3S,4S,5S,6S)-Azepane- 3,4,5,6-tetrol hydrochloride	PubChem
Molecular Formula	C ₆ H ₁₄ CINO ₄	PubChem[1]
Molecular Weight	199.63 g/mol	PubChem[1]
CAS Number	178964-40-4 ((3R,4R,5R,6R) isomer)	ChemicalBook[2]
Appearance	White to off-white crystalline solid (predicted)	General knowledge on amine hydrochlorides[3]
Melting Point	Not reported in the literature	
Solubility	Expected to be soluble in water.[3]	General knowledge on amine hydrochlorides[3]
рКа	Not reported in the literature	

Experimental Protocols

Detailed experimental data for the physicochemical properties of Azepane-3,4,5,6-tetrol hydrochloride are not readily available in the public domain. However, standard methodologies for determining these properties for amine hydrochlorides are well-established.

Determination of Aqueous Solubility

A standard protocol to determine the aqueous solubility of an amine hydrochloride, such as Azepane-3,4,5,6-tetrol hydrochloride, involves the shake-flask method.

Protocol:

- An excess amount of the solid compound is added to a known volume of deionized water in a sealed flask.
- The flask is agitated at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.



- The suspension is then filtered to remove undissolved solid.
- The concentration of the dissolved compound in the filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with an appropriate detector (e.g., evaporative light scattering detector for compounds lacking a UV chromophore) or by quantitative Nuclear Magnetic Resonance (qNMR).
- The solubility is expressed in mg/mL or mol/L.

Determination of pKa

The pKa of a polyhydroxylated amine like Azepane-3,4,5,6-tetrol can be determined by potentiometric titration.

Protocol:

- A precise amount of the free base (Azepane-3,4,5,6-tetrol) is dissolved in a known volume of deionized water.
- The solution is titrated with a standardized solution of a strong acid (e.g., HCl) of known concentration.
- The pH of the solution is monitored using a calibrated pH meter after each addition of the titrant.
- A titration curve is generated by plotting the pH versus the volume of titrant added.
- The pKa is determined from the pH at the half-equivalence point, where half of the amine has been protonated. For polyprotic bases, multiple inflection points may be observed, corresponding to the different pKa values.[4][5]

Biological Activity: Glycosidase Inhibition

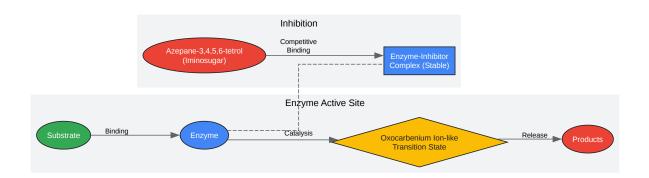
Azepane-3,4,5,6-tetrol is an iminosugar and, as such, its primary biological activity is the inhibition of glycosidases. These enzymes are involved in the cleavage of glycosidic bonds in carbohydrates. By mimicking the transition state of the natural substrate, iminosugars can bind to the active site of glycosidases and inhibit their function.[6]



The inhibitory activity of polyhydroxylated azepanes is highly dependent on their stereochemistry and the specific glycosidase being targeted. Some studies have shown that certain stereoisomers of tetrahydroxylated azepanes are potent and selective inhibitors of β -galactosidase, while others exhibit weak or no activity against α -glucosidase.[7]

Mechanism of Glycosidase Inhibition

The inhibitory action of iminosugars like Azepane-3,4,5,6-tetrol stems from their structural similarity to the transition state of the glycosidic bond cleavage reaction catalyzed by glycosidases. The protonated nitrogen atom in the azepane ring mimics the positive charge of the oxocarbenium ion-like transition state. This allows the iminosugar to bind tightly to the enzyme's active site, preventing the natural substrate from binding and being processed.



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Mechanism of competitive glycosidase inhibition.

Experimental Protocol: α-Glucosidase Inhibition Assay

The following is a general protocol for assessing the α -glucosidase inhibitory activity of a compound like Azepane-3,4,5,6-tetrol.

Materials:

α-Glucosidase from Saccharomyces cerevisiae



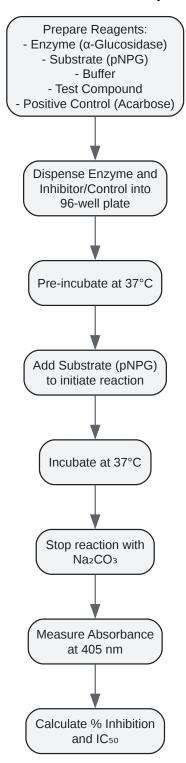
- p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate
- Phosphate buffer (e.g., 100 mM, pH 6.8)
- Test compound (Azepane-3,4,5,6-tetrol hydrochloride)
- Acarbose (positive control)
- 96-well microplate
- Microplate reader

Protocol:

- Prepare solutions of the test compound and acarbose in phosphate buffer at various concentrations.
- In a 96-well plate, add a solution of α-glucosidase to each well.
- Add the test compound or acarbose solutions to the respective wells. A control well should contain only the buffer.
- Pre-incubate the plate at 37 °C for a specified time (e.g., 10 minutes).
- Initiate the reaction by adding the pNPG substrate solution to all wells.
- Incubate the plate at 37 °C for a defined period (e.g., 20 minutes).
- Stop the reaction by adding a solution of sodium carbonate (e.g., 0.1 M).
- Measure the absorbance of each well at 405 nm. The absorbance is proportional to the amount of p-nitrophenol released.
- The percentage of inhibition is calculated using the formula: % Inhibition = [(Absorbance of control Absorbance of sample) / Absorbance of control] x 100
- The IC₅₀ value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) is determined by plotting the percentage of inhibition against the inhibitor concentration.[8][9]



α-Glucosidase Inhibition Assay Workflow



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Workflow for α -glucosidase inhibition assay.



Conclusion

Azepane-3,4,5,6-tetrol hydrochloride is a promising scaffold for the development of glycosidase inhibitors. While detailed physicochemical data for the hydrochloride salt is currently limited in the scientific literature, its biological activity as an iminosugar is an active area of research. The provided methodologies offer a framework for the further characterization and evaluation of this compound and its analogs. The potential for stereospecific inhibition of various glycosidases makes Azepane-3,4,5,6-tetrol a molecule of significant interest for researchers in medicinal chemistry and drug development, particularly in the context of diseases involving carbohydrate metabolism. Further studies are warranted to fully elucidate its therapeutic potential.

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